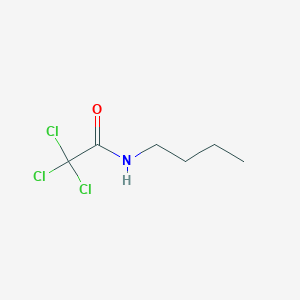
Acetamide, N-butyl-2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-butyl-2,2,2-trichloro-: is a chemical compound with the molecular formula C6H10Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by a butyl group and the hydrogen atoms on the carbon are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2,2,2-trichloro- typically involves the reaction of trichloroacetonitrile with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CCl3CN+C4H9NH2→C6H10Cl3NO
Industrial Production Methods: In industrial settings, the production of Acetamide, N-butyl-2,2,2-trichloro- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The amide bond in Acetamide, N-butyl-2,2,2-trichloro- can be cleaved under acidic or basic conditions, yielding acetic acid and butylamine.
Nucleophilic Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate heating.
Major Products:
Hydrolysis: Acetic acid and butylamine.
Nucleophilic Substitution: Products vary depending on the nucleophile used, but generally involve the replacement of chlorine atoms with the nucleophilic group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-butyl-2,2,2-trichloro- is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: In industrial applications, this compound can be used in the synthesis of other chemicals, particularly those requiring a trichloroacetyl group.
Wirkmechanismus
The mechanism of action of Acetamide, N-butyl-2,2,2-trichloro- involves its reactivity with nucleophiles. The trichloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, where the chlorine atoms can be replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, 2,2,2-trichloro-
- Trichloroacetamide
- 2,2,2-Trichloroacetamide
Comparison:
- Acetamide, N-butyl-2,2,2-trichloro- is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its simpler counterparts like Acetamide, 2,2,2-trichloro-. The butyl group increases the hydrophobicity and may influence the compound’s reactivity and solubility.
Eigenschaften
CAS-Nummer |
31464-96-7 |
|---|---|
Molekularformel |
C6H10Cl3NO |
Molekulargewicht |
218.5 g/mol |
IUPAC-Name |
N-butyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
ONRADGGBQRZCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


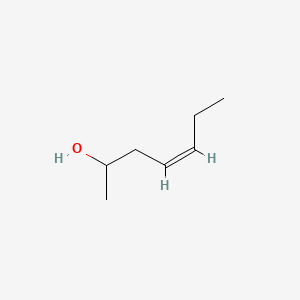
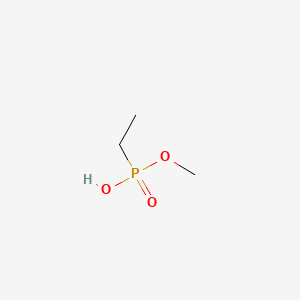


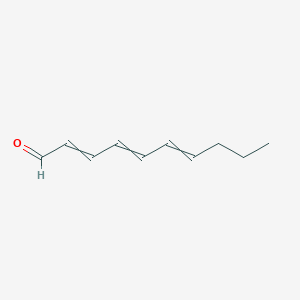

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
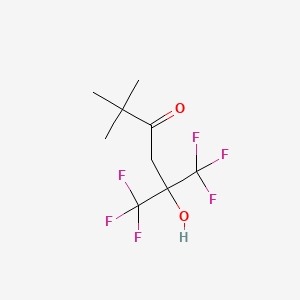
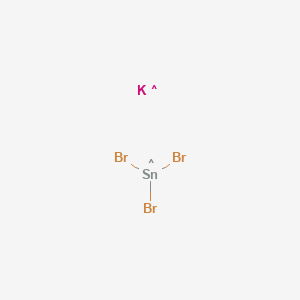
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

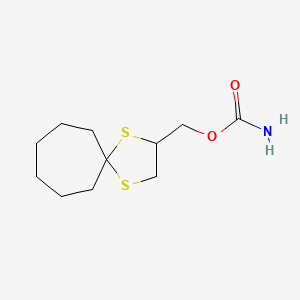
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
